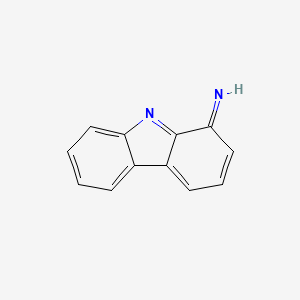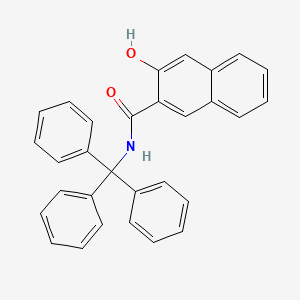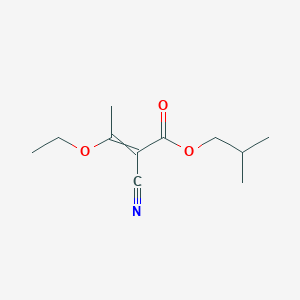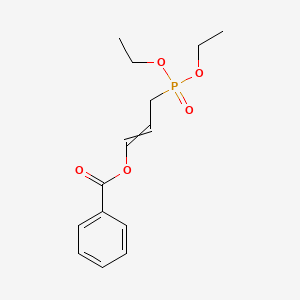
1H-Carbazol-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Carbazol-1-imine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is derived from carbazole, which is known for its extensive conjugated system and unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Carbazol-1-imine can be synthesized through various methods. One common approach involves the condensation of phenylhydrazine with cyclohexanone to form an imine intermediate, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. The carbazole is then selectively precipitated using polar compounds or crystallized from molten coal tar at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Carbazol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TEMPO, leading to the formation of α-amino enones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: α-Amino enones
Reduction: Amine derivatives
Substitution: Substituted carbazole derivatives
Wissenschaftliche Forschungsanwendungen
1H-Carbazol-1-imine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1H-Carbazol-1-imine involves its interaction with various molecular targets and pathways. For example, certain derivatives of carbazole, including this compound, can reactivate the P53 molecular signaling pathway, leading to anticancer effects . Additionally, these compounds can inhibit the p38 mitogen-activated protein kinase signaling pathway, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
1H-Carbazol-1-imine can be compared with other similar compounds, such as:
Carbazole: The parent compound with a similar tricyclic structure but without the imine group.
1H-Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.
Uniqueness: this compound is unique due to its combination of the carbazole structure with an imine group, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
93463-77-5 |
|---|---|
Molekularformel |
C12H8N2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
carbazol-1-imine |
InChI |
InChI=1S/C12H8N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H |
InChI-Schlüssel |
FCXABZBOKVTKBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=N)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)


![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)

![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)



![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)

